5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione
Description
Properties
IUPAC Name |
5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-9-7(11)6-4(5)1-2-8-6/h1-2,8H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGHLJNBTVIZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C(=O)N1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926484 | |
| Record name | 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129761-06-4 | |
| Record name | 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Diamino and Dicarbonyl Precursors
The foundational approach to synthesizing pyrrolopyridine-diones involves cyclocondensation reactions between diamino maleonitrile derivatives and carbonyl-containing reagents. For example, 2,3-diaminomaleonitrile undergoes reaction with thionyl chloride to form 1,2,5-thiadiazole-3,4-dicarbonitrile, which is subsequently hydrolyzed under acidic conditions to yield diacid intermediates . Heating the diacid 6 (derived from hydrolysis) with hydrochloric acid facilitates cyclization into the pyrrolopyridine-dione core . This method emphasizes the role of acid catalysis in driving ring closure, with yields exceeding 90% under optimized conditions (6N HCl, reflux) .
A related strategy employs 3-alkoxycarbonylpyrrole-2-acetates as starting materials. Alkaline hydrolysis of these esters generates carboxylic acid derivatives, which undergo intramolecular cyclization upon treatment with dehydrating agents like thionyl chloride . For instance, 3-carboxypyrrole-2-acetic acid cyclizes in HCl/AcOH to form 1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione, a structural analog . Adjusting the substituents on the pyrrole ring allows modulation of electronic and steric effects, influencing reaction kinetics and product distribution .
Palladium-Catalyzed Cross-Coupling for Functionalization
Post-cyclization functionalization often leverages palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups. While direct synthesis methods for 5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione are sparsely documented, analogous pyrrolo[2,3-b]pyridines are synthesized via Suzuki-Miyaura couplings . For example, brominated intermediates react with boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to install substituents at specific positions . This method’s versatility is evident in its application to diverse heterocycles, though yields vary significantly (40–75%) depending on the steric bulk of reactants .
One-Pot Multi-Component Reactions
Recent innovations prioritize efficiency through one-pot protocols. A representative procedure combines 4-hydroxy-6-methyl-2H-pyran derivatives with amines and acetic acid in ethanol under reflux . Subsequent treatment with HCl/AcOH induces cyclodehydration, yielding pyrrolo[3,4-b]pyridin-5-one derivatives in a single vessel . This method reduces purification steps and improves scalability, with reported yields of 68–82% for structurally related compounds . Adapting this approach to this compound would require optimizing the amine and carbonyl components to favor the desired regiochemistry.
Bromination and Halogen Exchange Strategies
Introducing halogens at the 4,7-positions enables further derivatization. A patent-described method converts the dione 4 into 4,7-dibromo derivatives using phosphorus pentabromide (PBr₅) at 105°C . This reaction proceeds via electrophilic aromatic substitution, with bromine atoms preferentially occupying the electron-deficient positions alpha to the carbonyl groups . The dibrominated product serves as a versatile intermediate for nucleophilic substitutions or metal-catalyzed couplings, achieving 75% yield under anhydrous conditions .
Stereoselective Synthesis and Resolution
While this compound lacks stereocenters, related octahydro-pyrrolopyridines require chiral resolution. A patented stereoselective synthesis employs LiAlH₄ to reduce ketone intermediates, followed by acid-mediated cyclization to enforce the desired (4aS,7aS) configuration . Optical purity exceeding 99% is achieved via selective crystallization or chromatography, highlighting the importance of reaction conditions in controlling stereochemistry .
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies, highlighting advantages and limitations:
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research focuses on its anticancer activity and its role as a kinase inhibitor.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrrolo-Pyridinediones and Pyridazine Derivatives
The target compound shares core features with several analogs:
Key Observations:
- Ring Systems : The pyridazine derivative () replaces the pyridine ring with a pyridazine, increasing nitrogen content and altering electronic properties .
- Substituent Effects : Alkyl/aryl groups in pyrrolo[3,4-b]pyridinediones () enhance solubility compared to the indole-fused analog (), which exhibits poor solubility .
- Thermal Stability : High melting points (>300°C) in indole-fused derivatives () suggest strong intermolecular interactions, likely due to planar aromatic systems .
Reactivity and Functionalization
- Pyrazolo[4,3-c]pyridine-4,6-diones (): React with aldehydes, chalcones, and enaminones to form naphthyridines and pyrimidines, showcasing versatility in forming polycyclic systems .
- Carbonyl Reactivity : All analogs exhibit strong IR absorption near 1700 cm⁻¹ for ketone groups, but substituents (e.g., methoxy in 6c, ) modulate electronic environments, affecting reaction regioselectivity .
Physicochemical Properties
- Hydrogen Bonding: The pyridazine derivative () has three hydrogen bond donors and two acceptors, contributing to a high topological polar surface area (TPSA = 74), which may enhance bioavailability compared to less polar analogs .
- Solubility : Poor solubility in indole-fused derivatives () contrasts with improved solubility in alkyl/aryl-substituted pyrrolo[3,4-b]pyridinediones (), highlighting the impact of substituents .
Biological Activity
5,6-Dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione (CAS No. 271-29-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, synthesis methods, and relevant case studies highlighting its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is . It features a fused bicyclic structure that contributes to its unique biological properties.
Synthesis Methods
Synthesis of this compound can be achieved through various methods. For instance, one common approach involves the reaction of 1H-pyrrolo[2,3-c]pyridine with nitric acid in the presence of sulfuric acid under controlled temperatures. This method yields derivatives that can be further evaluated for biological activity .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For example, pyrrolyl benzamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. These compounds serve as lead structures for developing new antibacterial agents targeting resistant bacterial strains .
Anticancer Activity
5,6-Dihydro-1H-Pyrrolo[2,3-c]pyridine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit the viability of breast cancer cell lines such as MDA-MB-231 and MCF-7. The most active compound in these studies reduced cell viability significantly at concentrations as low as 6.25 µM . The mechanism of action is believed to involve interaction with various membrane proteins implicated in cancer progression.
Study on Anticancer Activity
A study published in 2023 explored the synthesis and evaluation of pyrrolo[3,4-b]pyridin-5-one derivatives against breast cancer cell lines. The findings indicated that these compounds could effectively reduce cell viability and may act through multiple pathways involving protein kinase inhibition .
Evaluation of Biological Activity Using PASS
Another research utilized the Prediction of Activity Spectra for Substances (PASS) software to evaluate the biological activity profiles of various pyrrole derivatives, including this compound. The results suggested potential activities against several targets related to cancer and inflammation with probabilities exceeding 50% for chemoprotective effects .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione, and how can purity be optimized during synthesis?
- Methodological Answer : Cyclocondensation reactions under reflux conditions (e.g., acetic acid) are commonly used for synthesizing pyrrolo-pyridine-dione derivatives . Multi-step approaches involving cross-coupling or cyclization reactions may also apply, with purity optimization achieved via recrystallization or column chromatography (silica gel, gradient elution) . For intermediates, monitor reaction progress using TLC or HPLC to minimize byproducts.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography (single-crystal analysis) resolves the core scaffold and substituent orientations, as demonstrated for structurally related pyrrolo-pyridine-diones . Complement this with NMR (¹H/¹³C, COSY, HSQC) to confirm proton environments and connectivity. FT-IR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial screening (MIC against Gram+/Gram- bacteria). Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and anti-quorum sensing models (e.g., P. aeruginosa biofilm inhibition) are relevant for marine-derived analogs .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound under different conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvation effects and stability in physiological buffers. Use software like Gaussian or ORCA for energy minimization and transition-state analysis .
Q. What strategies can resolve contradictions in biological activity data across independent studies?
- Methodological Answer : Standardize assay protocols (e.g., cell line origins, incubation times) to reduce variability. Conduct dose-response curves to confirm IC₅₀ consistency. Meta-analyses of published data can identify confounding factors (e.g., impurity profiles, solvent effects) . Validate findings using orthogonal assays (e.g., apoptosis vs. necrosis markers in cytotoxicity studies).
Q. How can factorial design optimize reaction conditions for higher yields in synthesis?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Analyze main effects and interactions using ANOVA. Response surface methodology (RSM) further refines optimal conditions .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to target proteins (e.g., kinases). RNA-seq or proteomics identifies differentially expressed genes/proteins post-treatment. For in vivo models, use PET imaging to track biodistribution .
Q. How can compound stability be validated under physiological conditions for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
